N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluoro-3-methylbenzenesulfonamide
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Overview
Description
This compound is part of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers . It has been characterized as a novel G protein-gated inwardly-rectifying potassium (GIRK) channel activator .
Synthesis Analysis
The compound was discovered and synthesized as part of an effort to optimize previous leads . A new ether-based scaffold was identified and paired with a novel sulfone-based head group to create a potent and selective GIRK1/2 activator .Molecular Structure Analysis
While the exact molecular structure of this specific compound is not provided in the search results, it is part of a series of compounds that have been described as having an ether-based scaffold and a sulfone-based head group .Scientific Research Applications
GIRK Channel Activation
The compound has been investigated as a novel activator of G protein-gated inwardly-rectifying potassium (GIRK) channels. These channels play a crucial role in modulating cellular excitability and are involved in various physiological processes. Specifically, the GIRK1/2 subtype is widely expressed in the brain and peripheral tissues. Researchers have identified potent and selective GIRK1/2 activators based on the compound’s ether-based scaffold, which exhibit improved metabolic stability compared to existing urea-based compounds .
Antibacterial Activity
In practical research, the compound’s derivatives were evaluated for antibacterial action. The in vitro zone of inhibition (ZOI) method assessed the activity against pathogenic bacteria, including Klebsiella pneumoniae, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. This investigation sheds light on potential antimicrobial applications .
Synthetic Approaches
Researchers have explored rapid synthetic approaches to libraries of diversified 1,2,4-thiadiazole-based molecules. While not directly related to applications, these synthetic methods contribute to the compound’s accessibility for further research and development .
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound acts as an activator of the GIRK1/2 potassium channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels affects various physiological processes. GIRK1 is broadly expressed in the brain as well as numerous locations in the periphery including the heart, and endocrine tissues .
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds . This suggests that the compound has good bioavailability.
Result of Action
The activation of GIRK channels by the compound can modulate cell excitability, which can have various effects depending on the specific cell type and location. For example, GIRK channels play a role in pain perception, epilepsy, reward/addiction, and anxiety .
Future Directions
properties
IUPAC Name |
N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-4-fluoro-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O4S2/c1-10-7-13(3-4-14(10)16)25(22,23)18-15-8-11(2)17-19(15)12-5-6-24(20,21)9-12/h3-4,7-8,12,18H,5-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUXNZAOUNUVEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=NN2C3CCS(=O)(=O)C3)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluoro-3-methylbenzenesulfonamide |
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